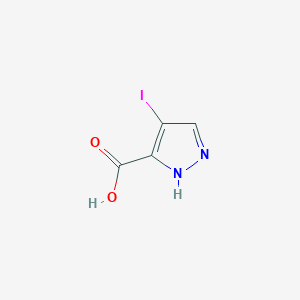
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is a complex organic compound with the molecular formula C15H12N4O3 and a molecular weight of 296.28 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE typically involves the reaction of 5-methylindole-2,3-dione with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds .
Applications De Recherche Scientifique
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Fluoro-3-phenylindole: An indole derivative with antiviral properties.
Indole-2-carboxylate derivatives: Known for their diverse biological activities.
Uniqueness
5-METHYL-3-((2-NITRO-PHENYL)-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and an indole core makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
21303-42-4 |
|---|---|
Formule moléculaire |
C15H12N4O3 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
Clé InChI |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
SMILES isomérique |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Key on ui other cas no. |
21303-42-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)





![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


